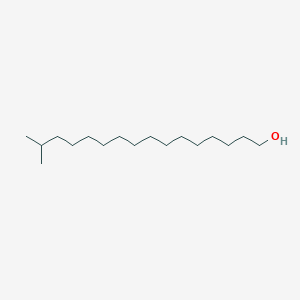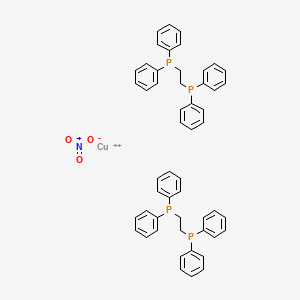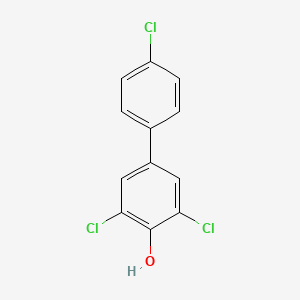
3,4',5-Trichloro-4-biphenylol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,3',5'-Trichloro-4'-biphenol is a member of biphenyls, a dichlorobenzene and a member of monochlorobenzenes.
Scientific Research Applications
Antiestrogenic Activity
3,4',5-Trichloro-4-biphenylol, a hydroxylated polychlorinated biphenyl (PCB), has been studied for its antiestrogenic activity. Research shows that hydroxylated PCBs, including this compound, exhibit minimal binding to estrogen receptors and do not induce proliferation of estrogen-responsive breast cancer cells. They also inhibit certain estrogenic responses, indicating potential applications in studying estrogen-related pathways and diseases (Moore et al., 1997).
Environmental Monitoring
Another study focused on the evaluation of this compound in marine sediments and urban wastewaters. The research developed analytical methods based on GC–MS and LC–MS for determining traces of this compound, which aids in environmental monitoring and understanding the distribution of such pollutants (Agüera et al., 2003).
Neurotoxicity Studies
Research on hydroxylated PCBs, including this compound, has also been conducted in the context of neurotoxicity. Studies show that these compounds can affect neuronal calcium homeostasis and protein kinase C translocation, which are important for understanding the neurotoxic effects of PCBs and their metabolites (Kodavanti et al., 2003).
Estrogenic and Antiestrogenic Properties
In another study, the structure-activity relationships of hydroxylated PCBs, including this compound, were investigated for their estrogenic and antiestrogenic properties. This research helps in understanding the impact of these compounds on estrogen-sensitive assays and their potential biological effects (Connor et al., 1997).
Hepatic Metabolism Studies
The metabolism of related compounds such as 4,4'-dichlorobiphenyl by human hepatic microsomes has been studied, providing insights into the biotransformation and potential health impacts of PCBs and their hydroxylated derivatives (Schnellmann et al., 1984).
Properties
| 4400-06-0 | |
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2,6-dichloro-4-(4-chlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H |
InChI Key |
OICMUGIRBDYVOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)

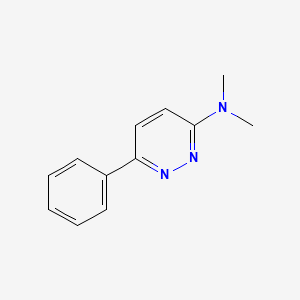
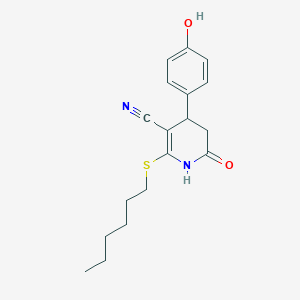
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198750.png)
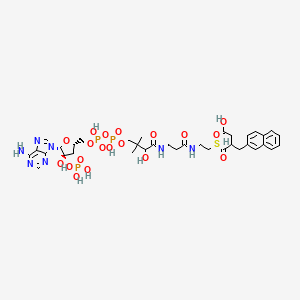
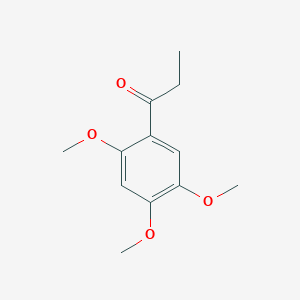
![N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide](/img/structure/B1198756.png)
